Magnesium laurate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H24O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2*2-11H2,1H3,(H,13,14);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZBHTNKDCBDNQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCC(=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46MgO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
143-07-7 (Parent) | |
| Record name | Magnesium laurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004040486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40890583 | |
| Record name | Magnesium laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40890583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4040-48-6 | |
| Record name | Magnesium laurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004040486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanoic acid, magnesium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40890583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Magnesium dilaurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.571 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | MAGNESIUM LAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MNF86GDH3F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Preparative Techniques
Direct Metathesis Approaches
Direct metathesis, also known as a double displacement reaction, is a common and straightforward method for the preparation of magnesium laurate. This approach involves the reaction of a soluble alkali metal laurate with a soluble magnesium salt.
A typical synthesis begins with the saponification of lauric acid to create an alkali metal laurate soap. For instance, potassium laurate can be prepared by refluxing stoichiometric amounts of lauric acid and a potassium hydroxide (B78521) solution. tpcj.org Following the formation of the potassium laurate, a solution of a magnesium salt, such as magnesium nitrate (B79036), is introduced. tpcj.org The reaction is generally carried out in an aqueous medium under vigorous stirring at a moderately elevated temperature, typically between 50-55°C, to facilitate the precipitation of the water-insoluble this compound. tpcj.org
The fundamental reaction can be represented as:
2 K(C₁₁H₂₃COO) (aq) + Mg(NO₃)₂ (aq) → Mg(C₁₁H₂₃COO)₂ (s) + 2 KNO₃ (aq)
In some syntheses, an excess of the magnesium salt solution is used to ensure the complete conversion of the potassium laurate. tpcj.org The formation of this compound as a distinct phase has also been observed as a byproduct during the co-precipitation synthesis of laurate-intercalated Mg-Al layered double hydroxides, particularly when using a higher Mg:Al molar ratio or in the presence of excess laurate anions. researchgate.net
Green Chemistry Principles in this compound Synthesis
While traditional synthesis methods are effective, there is growing interest in applying green chemistry principles to reduce the environmental impact of chemical processes. royalsocietypublishing.org For this compound synthesis, this involves exploring alternative solvents, catalysts, and starting materials.
Key Green Chemistry Approaches:
Water-Based Synthesis: Utilizing water as the solvent, as seen in direct metathesis, is a key green practice, avoiding the need for volatile organic solvents. tpcj.orglohmann-minerals.com
Bio-based Catalysts: Enzymatic synthesis represents a significant advancement in green chemistry. mdpi.com Although not yet standard for this compound, the use of lipases, such as Candida antarctica lipase (B570770) B (Novozym® 435), has been successfully employed to catalyze the synthesis of laurate esters like methyl laurate. mdpi.comresearchgate.net This suggests a potential future pathway for the enzymatic synthesis of this compound, which would offer high selectivity and operate under mild conditions, saving energy. mdpi.com
Renewable Starting Materials: Lauric acid itself is often derived from natural sources like coconut oil or palm kernel oil. A greener approach to synthesis could involve using natural extracts directly. For instance, a green synthesis for a magnesium single-atom catalyst has been developed using spinach extracts, highlighting the potential for using plant-based materials in magnesium compound preparation. rsc.org
The twelve principles of green chemistry provide a framework for developing more sustainable synthetic routes, focusing on waste prevention, atom economy, use of less hazardous chemicals, and energy efficiency. royalsocietypublishing.org
Optimization of Reaction Parameters and Conditions
The yield and purity of this compound are significantly influenced by various reaction parameters. Optimization of these conditions is crucial for an efficient synthesis. Studies on related esterification and transesterification reactions provide insight into the key factors that need to be controlled. researchgate.netconicet.gov.arroyalsocietypublishing.org
Key Parameters for Optimization:
Reaction Temperature: Temperature affects both the reaction rate and the solubility of the reactants. In the direct metathesis synthesis of this compound, a temperature of 50-55°C is maintained. tpcj.org For related enzymatic syntheses of laurate esters, temperatures around 56°C have been found to be optimal, with higher temperatures potentially leading to enzyme denaturation. mdpi.com
Molar Ratio of Reactants: The stoichiometry of the reactants is critical. An excess of the magnesium salt is often used in metathesis to drive the reaction to completion. tpcj.org In studies on methyl laurate synthesis, the molar ratio of alcohol to lauric acid was found to significantly impact conversion, with an optimal ratio identified to maximize yield while avoiding dilution effects from excessive reactants. royalsocietypublishing.org
Reaction Time: The duration of the reaction must be sufficient to allow for complete precipitation. The synthesis of the precursor potassium laurate soap can require refluxing for 10-14 hours. tpcj.org Optimization studies for similar esterification reactions have identified optimal reaction times that maximize conversion before the reaction reaches equilibrium or side reactions become significant. researchgate.netroyalsocietypublishing.org
Stirring/Agitation: Vigorous stirring is essential during the metathesis reaction to ensure proper mixing of the reactants and to promote the formation of a uniform precipitate. tpcj.org
The table below summarizes findings from optimization studies on related laurate ester syntheses, which can inform the optimization of this compound production.
| Parameter | Studied Range | Optimal Condition | Outcome/Reason | Source |
| Reaction Temperature | 55 - 115°C | 70°C | Highest lauric acid conversion (97.11%). Higher temperatures led to reduced conversion. | royalsocietypublishing.org |
| Methanol/Lauric Acid Molar Ratio | 1:1 to 9:1 | 6:1 | Maximized lauric acid conversion. Further increases diluted the catalyst concentration. | royalsocietypublishing.org |
| Catalyst Dosage | Not specified | 10% (w/w of lauric acid) | Chosen as optimal to balance conversion efficiency and the cost of the catalyst. | researchgate.net |
| Reaction Time | Not specified | 1 hour | Determined to be the optimal reaction time for achieving high conversion. | researchgate.net |
This data is based on the synthesis of methyl laurate and provides a model for optimizing related reactions.
Purification and Isolation Protocols
Once the synthesis reaction is complete, the solid this compound product must be isolated and purified to remove byproducts, unreacted starting materials, and solvents.
The primary method for purifying crude this compound is recrystallization . tpcj.org This technique involves dissolving the impure solid in a suitable hot solvent, followed by cooling to allow the formation of pure crystals, leaving impurities behind in the solution. Methanol has been used effectively for the recrystallization of the precursor potassium soap. tpcj.org For other magnesium salts like magnesium lactate, purification involves concentrating the solution at elevated temperatures and then applying gradual, controlled cooling to form high-purity crystals. google.com
The general purification and isolation protocol involves the following steps:
Filtration: The precipitated this compound is separated from the reaction mixture by filtration. ethical-nutrition.com
Washing: The collected solid is washed, often with an aqueous solution or the recrystallization solvent, to remove soluble impurities like potassium nitrate. tpcj.orggoogle.com
Recrystallization: The crude product is dissolved in a minimal amount of a hot solvent and then allowed to cool slowly to form pure crystals. tpcj.org
Drying: The purified crystals are dried to remove any residual solvent. This can be done under reduced pressure or by storing the product over a desiccant like magnesium chloride. tpcj.org
The purity of the final this compound product is often confirmed through analytical techniques such as determining its melting point and using spectroscopic methods like Infrared (IR) spectroscopy and X-ray Diffraction (XRD) to confirm its structure and crystallinity. tpcj.org
Advanced Structural Elucidation and Spectroscopic Characterization
X-ray Diffraction Analysis
X-ray diffraction (XRD) is a powerful technique for investigating the crystalline nature of materials, providing insights into atomic arrangement and packing.
Crystalline Structure Determination
XRD studies of magnesium laurate reveal a well-defined crystalline structure. tpcj.orgasianpubs.org The diffraction patterns exhibit sharp peaks, which is indicative of good crystallinity. tpcj.org It is suggested that this compound possesses a single-layer structure where the magnesium ions are arranged in parallel planes. tpcj.org These planes of metal ions are also referred to as basal planes. asianpubs.org The fatty acid chains, which are fully extended in a zig-zag conformation, are situated on both sides of these basal planes. tpcj.org
Interplanar Spacing and Molecular Packing Arrangements
The interplanar spacing, or d-spacing, calculated from the positions of the diffraction peaks using Bragg's Law (nλ = 2d sinθ), provides valuable information about the molecular packing. asianpubs.orgyoutube.com For this compound, a long spacing average planar distance of 32.46 Å has been reported. tpcj.org This long spacing is characteristic of metallic soaps and corresponds to double the length of the methylene (B1212753) (-CH2) groups in the fatty acid radical. tpcj.org
The calculated dimension of the laurate anion is approximately 37.0 Å based on Pauling's values of atomic radii and bond angles. tpcj.org The observed long spacing being less than this calculated value suggests that the molecular axes of the laurate molecules are somewhat inclined to the basal planes. tpcj.orgasianpubs.org This arrangement allows the magnesium ions (Mg²⁺) to fit into the space between the oxygen atoms of the ionized carboxyl groups without causing significant strain on the bonds. tpcj.orgasianpubs.org The diffraction patterns also show other diffractions attributed to planes with much smaller separations than the basal planes. asianpubs.org
Table 1: Interplanar Spacing for this compound
| Diffraction Angle (2θ) | Interplanar Spacing (d) in Å | Relative Intensity |
|---|
Note: Specific diffraction angles and relative intensities for this compound were not available in the provided search results. The table reflects the reported long spacing value.
Infrared and Raman Spectroscopic Investigations
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify functional groups and probe molecular structure and bonding. pharmtech.commdpi.com
Vibrational Assignments and Functional Group Analysis
IR spectroscopy is a valuable tool for confirming the formation of this compound from lauric acid. tpcj.org The infrared spectrum of lauric acid shows characteristic bands for the dimeric structure formed through intermolecular hydrogen bonding between the carboxyl groups. tpcj.org Upon formation of this compound, significant changes are observed in the region of the carboxyl group vibrations, while the absorption maxima characteristic of the aliphatic portion of the lauric acid molecule remain largely unchanged. tpcj.org
A key difference is the disappearance of the C=O stretching vibration of the carboxylic acid and the appearance of two new bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻). This confirms the ionic nature of the bond between magnesium and the laurate anion. tpcj.org
Raman spectroscopy provides complementary information, particularly for the non-polar bonds. pharmtech.com The symmetric stretch of the methylene groups (CH₂) in magnesium stearate (B1226849), a similar long-chain carboxylate, gives a strong Raman band around 2848 cm⁻¹, which can be used for its detection. pharmtech.com It is expected that this compound would exhibit a similar characteristic band.
Table 2: Tentative Vibrational Band Assignments for this compound (from IR Spectroscopy)
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~2960 | C-H asymmetric stretching in CH₃ |
| ~2920 | C-H asymmetric stretching in CH₂ |
| ~2850 | C-H symmetric stretching in CH₂ |
| ~1540-1580 | Asymmetric stretching of COO⁻ |
| ~1465 | CH₂ scissoring |
| ~1400-1440 | Symmetric stretching of COO⁻ |
| ~720 | Rocking of (CH₂)n chain |
Note: The exact wavenumbers can vary slightly depending on the specific experimental conditions and the physical state of the sample. The data is compiled based on typical values for metallic carboxylates and information from related magnesium soaps. tpcj.orgasianpubs.orgresearchgate.net
Assessment of Ionic Character and Intermolecular Interactions
The transition from the hydrogen-bonded dimeric structure of lauric acid to the salt structure of this compound is clearly evidenced by IR spectroscopy, confirming the ionic character of the latter. tpcj.org The significant difference in electronegativity between the magnesium cation and the oxygen atoms of the carboxylate group supports the formation of a predominantly ionic bond. quora.comdoubtnut.com
The frequencies of the carboxylate stretching vibrations can also provide insight into the coordination environment of the magnesium ion. The separation between the asymmetric (ν_as) and symmetric (ν_s) stretching frequencies of the COO⁻ group (Δν = ν_as - ν_s) can be related to the coordination mode (e.g., unidentate, bidentate chelating, or bidentate bridging). While the specific coordination details for this compound are not explicitly provided in the search results, the solid-state structure of these soaps typically involves bridging carboxylate groups that link the magnesium ions into a polymeric network. tpcj.org
Nuclear Magnetic Resonance Spectroscopy for Molecular Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the detailed structural elucidation of chemical compounds. In the case of this compound, ¹H and ¹³C NMR spectroscopy serve to confirm the molecular structure by providing precise information about the hydrogen and carbon atoms within the laurate anion and by indicating the nature of the interaction between the carboxylate group and the magnesium cation.
Research findings have established that the chelation of a ligand to a divalent metal cation, such as Mg²⁺, typically results in observable shifts in the NMR signals of the nuclei adjacent to the coordination site. acs.orgnih.gov This is a consequence of the electropositive character of the metal ion, which influences the local electronic environment of the ligand. acs.orgnih.gov
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be dominated by signals from the long aliphatic chain of the laurate anion. The spectrum would be similar to that of lauric acid and other laurate salts, with characteristic signals for the terminal methyl protons (CH₃), the methylene protons of the long chain ((CH₂)ₙ), and the methylene protons alpha (α-CH₂) and beta (β-CH₂) to the carboxylate group.
The α-CH₂ protons are the most deshielded of the methylene groups due to their proximity to the electron-withdrawing carboxylate group and are expected to appear as a triplet. The interaction with the magnesium ion at the carboxylate head is anticipated to cause a downfield shift in the resonance of these α-CH₂ protons compared to free lauric acid. A study on the synthesis of a glycine (B1666218) tripeptide chelate of magnesium demonstrated an observable upfield shift for proton peaks upon coordination with magnesium, indicating that the precise nature of the shift can depend on the specific complex. mdpi.com
The terminal methyl protons would appear as a triplet at the most upfield position, while the bulk of the methylene protons in the chain would overlap to form a broad multiplet in the middle of the spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides more detailed information about the carbon skeleton of the laurate anion and the interaction with the magnesium ion. The key signal for confirming the formation of this compound is that of the carboxylate carbon (C-1).
In a study involving the surface modification of magnesium oxysulfate whiskers with lauric acid, solid-state ¹³C NMR was used to verify the formation of COO-Mg bonds. researchgate.net This was confirmed by significant changes in the chemical shift and a decrease in the intensity of the carboxylate carbon signal, indicating chemical adsorption and the formation of this compound on the surface. researchgate.net
For this compound in solution, the carboxylate carbon (C-1) is expected to show a significant downfield shift compared to lauric acid, reflecting the change from a carboxylic acid to a carboxylate salt. The chemical shifts of the carbons alpha (C-2) and beta (C-3) to the carboxylate group are also expected to be affected by the coordination to the magnesium ion. The remaining carbons of the alkyl chain would show chemical shifts similar to those observed in other long-chain alkyl compounds.
To illustrate the expected shifts, the table below presents typical ¹H and ¹³C NMR chemical shifts for lauric acid and its sodium salt, which serve as a reference for interpreting the spectrum of this compound.
Interactive Data Table: Comparison of ¹H NMR Chemical Shifts (ppm) for Lauric Acid and Related Compounds
| Proton | Lauric Acid (in CDCl₃) | Notes |
| α-CH₂ | ~2.35 (t) | Triplet, deshielded by carboxyl group |
| β-CH₂ | ~1.63 (quintet) | |
| (CH₂)ₙ | ~1.2-1.4 (m) | Overlapping multiplet for the main chain |
| CH₃ | ~0.88 (t) | Triplet, terminal methyl group |
| Data inferred from typical values for fatty acids. chemicalbook.com |
Interactive Data Table: Comparison of ¹³C NMR Chemical Shifts (ppm) for Lauric Acid and Sodium Laurate
| Carbon Atom | Lauric Acid (in CDCl₃) | Sodium Laurate (in D₂O) | Notes |
| C-1 (COO) | ~179-180 | ~184-185 | Significant downfield shift upon salt formation |
| C-2 (α-CH₂) ** | ~34 | ~37 | Deshielded by carboxylate |
| C-3 (β-CH₂) ** | ~25 | ~27 | |
| (CH₂)ₙ | ~29-32 | ~30-33 | Series of signals for the main chain |
| C-11 | ~23 | ~24 | Methylene adjacent to the terminal methyl |
| C-12 (CH₃) | ~14 | ~15 | Terminal methyl carbon |
| Data inferred from typical values for fatty acids and their salts. chemicalbook.comspectrabase.com |
The analysis of these spectral data confirms the presence of the laurate's long hydrocarbon chain and the ionic interaction at the carboxylate group, which is fundamental for the molecular confirmation of this compound.
Thermoanalytical and Kinetic Studies
Thermogravimetric Analysis (TGA) for Thermal Decomposition
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is particularly useful for studying decomposition processes, identifying volatile components, and determining the thermal stability of materials torontech.comtainstruments.com. The TGA of magnesium laurate reveals distinct stages of thermal degradation.
Decomposition Pathways and Residue Analysis
(C₁₁H₂₃COO)₂Mg → C₁₁H₂₃COC₁₁H₂₃ + MgO + CO₂
This reaction suggests the formation of laurone (a ketone) and magnesium oxide (MgO) as primary decomposition products, along with carbon dioxide. Research findings confirm that the final residue obtained from the thermogravimetric analysis is predominantly magnesium oxide, and its measured weight closely matches the theoretically calculated weight based on the molecular formula of this compound asianpubs.org. Additionally, some white crystalline powder, identified as laurone, has been observed to condense in the cooler parts of the experimental apparatus asianpubs.org.
Table 4.1.1: TGA Decomposition Stages and Residue Analysis for this compound
| Decomposition Onset Temperature (°C) | Decomposition Completion Temperature (°C) | Primary Residue | Nature of Residue | Observed Condensed Product |
| ~210 | ~460 | Magnesium Oxide | White crystalline powder | Laurone |
Note: Specific decomposition onset temperatures can vary based on heating rate and experimental conditions.
Determination of Kinetic Parameters and Activation Energies
The kinetic parameters governing the thermal decomposition of this compound have been investigated using various analytical methods applied to TGA data. One study employed the Freeman and Carroll method, which analyzes the rate of weight loss against temperature. This analysis indicated that the decomposition reaction of this compound follows zero-order kinetics tpcj.org. The activation energy (E) for this decomposition process was determined to be approximately 28.72 kcal/mol (equivalent to approximately 120.16 kJ/mol) tpcj.org.
Other kinetic models, such as the Coats and Redfern and Horowitz-Metzger equations, have also been applied to magnesium soaps, including this compound. These methods, when applied to magnesium alkanoates, have yielded activation energies generally in the range of 2 to 6 kcal/mol (approximately 8.4 to 25.1 kJ/mol) for first-order kinetics, suggesting that the parameters might be independent of the chain length of the n-alkanoate anion in some contexts asianpubs.org. However, the specific zero-order kinetic analysis for this compound yielding 28.72 kcal/mol provides a distinct value for this compound tpcj.org.
Table 4.1.2: Kinetic Parameters for this compound Decomposition
| Kinetic Model/Method | Order of Reaction | Activation Energy (E) | Pre-exponential Factor (A) | Reference |
| Freeman and Carroll | Zero Order | 28.72 kcal/mol | Not specified | tpcj.org |
| Coats and Redfern/Horowitz-Metzger | First Order | 2-6 kcal/mol | Not specified | asianpubs.org |
Note: Activation energy values can differ significantly based on the kinetic model used and experimental conditions.
Solution Behavior and Interfacial Chemistry
Critical Micelle Concentration (CMC) Determination
The formation of micelles, organized aggregates of surfactant molecules, is a fundamental aspect of magnesium laurate's behavior in solution. The Critical Micelle Concentration (CMC) marks the point at which micelle formation begins. Studies employing conductometric and viscometric methods have established CMC values for this compound in various non-aqueous solvent mixtures.
In a 60/40 (v/v) mixture of chloroform (B151607) and propylene (B89431) glycol, the CMC of this compound was found to increase with temperature. At 30°C, the CMC was determined to be 11.9 x 10⁻³ mol/L, rising to 12.2 x 10⁻³ mol/L at 35°C, 12.4 x 10⁻³ mol/L at 40°C, and 13.6 x 10⁻³ mol/L at 45°C ajabs.orgresearchgate.net. In a slightly different solvent composition (70% chloroform and 30% propylene glycol) at 40°C, the CMC was reported as 14.00 x 10⁻³ mole dm⁻³ tpcj.org. These values indicate that the solvent composition and temperature play a role in the onset of micellization.
Table 1: Critical Micelle Concentration (CMC) of this compound
| Temperature (°C) | CMC (x 10⁻³ mol/L) | Solvent System (v/v) | Reference |
| 30 | 11.9 | 60/40 Chloroform-Propylene Glycol | ajabs.orgresearchgate.net |
| 35 | 12.2 | 60/40 Chloroform-Propylene Glycol | ajabs.orgresearchgate.net |
| 40 | 12.4 | 60/40 Chloroform-Propylene Glycol | ajabs.orgresearchgate.net |
| 40 | 14.0 | 70/30 Chloroform-Propylene Glycol | tpcj.org |
| 45 | 13.6 | 60/40 Chloroform-Propylene Glycol | ajabs.orgresearchgate.net |
Conductometric and Viscometric Probes of Micellar Systems
Conductivity and viscosity measurements are powerful tools for elucidating the behavior of surfactants and metallic soaps in solution, providing insights into their electrolytic nature, micelle formation, and interactions with the surrounding medium.
Electrolytic Behavior in Non-Aqueous Media
In non-aqueous media such as the chloroform-propylene glycol mixture, this compound exhibits characteristics of a weak electrolyte in dilute solutions. The specific conductance of these solutions increases with increasing soap concentration and temperature. This rise in conductance at higher concentrations is attributed to the association of anions to form ionic micelles ajabs.orgresearchgate.net. Studies confirm that magnesium soaps generally behave as weak electrolytes in such mixtures below their CMC, with micellization being the predominant process over dissociation researchgate.net.
Thermodynamic Parameters of Dissociation and Micellization
The thermodynamics of micellization and dissociation processes for this compound have been investigated using temperature-dependent conductivity measurements. For the micellization process, the thermodynamic parameters indicate that it is a spontaneous and enthalpy-driven phenomenon. The standard free energy of micellization (ΔG°) is negative, signifying spontaneity, while the standard enthalpy of micellization (ΔH°) is positive, indicating an endothermic process. The positive TΔS° term further supports this, suggesting that the increase in entropy upon micelle formation outweighs the enthalpy change. Conversely, the dissociation process is generally found to be exothermic (negative ΔH°) and non-spontaneous (positive ΔG°) ajabs.orgresearchgate.netresearchgate.net.
Table 2: Thermodynamic Parameters for Micellization of this compound (In 60/40 Chloroform-Propylene Glycol Mixture)
| Temperature (°C) | ΔH° (kJ/mol) | ΔG° (kJ/mol) | TΔS° (kJ/mol) |
| 30 | 18.5 | -16.8 | 35.3 |
| 35 | 18.0 | -17.2 | 35.2 |
| 40 | 17.5 | -17.6 | 35.1 |
| 45 | 17.0 | -18.0 | 35.0 |
Solute-Solvent Interactions
The interactions between this compound molecules and the solvent are significant and have been probed using various established equations, including those proposed by Einstein, Vand, Moulik, and Jones-Dole. The analysis of viscosity and density data consistently indicates strong solute-solvent interactions ajabs.orgresearchgate.neteresearchco.com. These interactions influence the solution behavior and the aggregation characteristics of the metallic soap core.ac.uk. Ultrasonic studies also support the presence of substantial interactions between this compound and solvent molecules in dilute solutions tpcj.org.
Rheological Properties of this compound Dispersions and Suspensions
The rheological properties of this compound, particularly its viscosity in dispersions and suspensions, are crucial for understanding its performance in various applications. In non-aqueous solvent mixtures, the viscosity of this compound solutions generally increases with increasing concentration. This increase is attributed to the growing tendency of soap molecules to aggregate as their concentration rises eresearchco.comresearchgate.net. Furthermore, viscosity has been observed to increase with temperature in some studies, although Arrhenius' equation's applicability suggests that micelle size might remain relatively constant with temperature changes in certain systems researchgate.net.
The plots of viscosity versus soap concentration often exhibit a distinct break at the CMC, signaling a change in the aggregation state of the molecules eresearchco.com. While specific rheological data for this compound dispersions are less detailed in the provided literature compared to its solution behavior, the general principles of suspension rheology suggest that properties like shear thinning (pseudoplastic behavior) are important. Shear thinning behavior, characterized by high viscosity at rest and low viscosity under shear, is desirable for suspensions to prevent sedimentation while allowing for easy handling nih.gov. The presence of magnesium ions can also influence the rheological properties of dispersions by interacting with charged surfaces, potentially altering aggregate structures and viscosity mdpi.comdntb.gov.uascispace.com.
Ultrasonication Studies on Aggregation Phenomena
Ultrasonication has been employed to investigate aggregation phenomena in this compound solutions. Acoustical studies, utilizing ultrasonic velocity and related parameters, have indicated that this compound molecules interact significantly with solvent molecules in dilute solutions. These studies also suggest that appreciable aggregation does not occur below the critical micelle concentration tpcj.org. Ultrasonication, in broader contexts of particle processing, is known to influence aggregation and agglomeration dynamics, either by promoting disaggregation or by acting as nucleation sites, thereby affecting particle formation and stability mdpi.comnih.gov. The application of ultrasound can provide insights into the forces governing solute-solute and solute-solvent interactions within the aggregation process.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of materials. Its application to magnesium-containing systems provides fundamental insights into bonding, electronic distribution, and potential reactivity.
DFT calculations have been instrumental in characterizing the electronic structure and bonding in various magnesium environments. Studies on the hydration of magnesium ions (Mg²⁺) reveal that the Mg-O bonds within the [Mg(H₂O)₆]²⁺ complex exhibit a partially covalent character, alongside significant charge transfer from the oxygen atoms of water molecules to the Mg²⁺ ion smu.edunih.govacs.org. Natural Bond Orbital (NBO) analysis confirms these interactions, detailing the nature of electron distribution and orbital overlap nih.govacs.org. The Mg-O bond lengths in these hydrated complexes are typically around 2.13-2.14 Å smu.edu.
DFT has also been employed to study magnesium clusters and surfaces. For instance, calculations on magnesium clusters analyze electron density distribution, bonding critical points, and electron localization functions to characterize Mg-Mg and Mg-other atom bonds nih.govnih.gov. Studies on magnesium surfaces explore their electronic state density and calculate surface energies researchgate.net.
| Study Reference | Environment/Ligand | Mg-Ligand Bond Length (Å) | Charge Transfer (e⁻) | Bonding Characterization |
| smu.edu | Mg²⁺ in Water | ~2.13-2.14 (Mg-O) | Significant | Partially covalent, ionic |
| nih.gov | Mg²⁺ in Carbonates | ~2.1-2.2 (Mg-O) | Significant | Partially covalent, ionic |
| acs.org | Mg²⁺ in Water | ~2.13 (Mg-O) | Significant | Partially covalent |
| nih.gov | Mg²⁺ with Alginate | ~2.2 (Mg-O) | Moderate | Coordination, ionic |
DFT is a valuable tool for investigating chemical reaction mechanisms in non-biological systems. For magnesium compounds, DFT has been used to explore pathways in processes such as the carbothermic reduction of magnesium oxide rsc.org and the electrochemical degradation of electrolytes in magnesium-based batteries acs.org. These studies analyze reaction intermediates, transition states, and activation energies to understand how reactions proceed. For instance, the reduction of MgO can occur through parallel pathways involving thermal dissociation or reduction by carbon monoxide rsc.org. In battery electrolytes, the electrophilicity of Mg²⁺ can influence solvent reduction pathways acs.org. While specific DFT studies detailing reaction mechanisms for magnesium laurate itself are not extensively documented in the provided search results, these general applications of DFT highlight its capability to elucidate such processes for magnesium-containing compounds.
DFT calculations can be used to predict various material properties, including surface energies of metals researchgate.net and electronic properties of compounds. In conjunction with machine learning (ML) techniques, DFT-derived data or experimental data can be used to build predictive models for properties such as mechanical strength in magnesium alloys mdpi.comresearchgate.net or critical temperatures in magnesium compounds sciopen.com. These ML models learn from complex datasets to forecast material behavior based on input parameters. Although direct predictive modeling of this compound's bulk properties using DFT is not explicitly detailed, the methodology is established for related magnesium systems, indicating its potential applicability.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and ions in condensed phases, including solvation, aggregation, and interfacial phenomena.
MD simulations are extensively used to study the solvation of magnesium ions (Mg²⁺) and their aggregation behavior in various solvent environments. Mg²⁺ typically forms stable, rigid hexahydrated complexes, [Mg(H₂O)₆]²⁺, with an octahedral coordination of water molecules smu.eduacs.orgosu.eduosti.gov. The residence time of water molecules in the first solvation shell of Mg²⁺ is on the order of microseconds osu.edu, and the ion itself diffuses slower than smaller cations due to the associated hydration shell osti.gov.
| Study Reference | Environment/System Studied | Mg²⁺ Coordination Number | Water Residence Time (µs) | RDF Peak Positions (Å) (Mg-O) | Observed Aggregation/Solvation Behavior |
| smu.edu | Mg²⁺ in Water | 5-6 | N/A | ~2.13-2.14 | Stable hydration shells, charge transfer |
| osu.edu | MgCl₂ in Water | 6 | ~9.2 | ~2.13 | Octahedral hydration, solvent-shared ion pairs |
| osti.gov | Mg(TFSI)₂ in Water | 6 | N/A | ~2.1 | Rigid hydration shell, TFSI⁻ in outer shells |
| arxiv.org | MgSO₄/ZnSO₄ Electrolytes | ~6 | N/A | ~2.1 | Ion pairing, spatial distribution changes |
| researchgate.net | Mg²⁺ with KCl/Laurate | N/A | N/A | N/A | Strong hydration, affects collector interaction |
MD simulations are also employed to investigate the behavior of magnesium compounds at interfaces and their role in self-assembly processes. Studies have examined the adsorption of fatty acids, including lauric acid, onto magnesium hydroxide (B78521) surfaces researchgate.net. These simulations analyze how the surface affects interfacial water structure and the hydrophobicity of the adsorbed molecules. While Mg(OH)₂ surfaces can influence interfacial water, their impact on dynamic properties like residence time can be modest compared to other hydrophilic materials researchgate.net.
Mg²⁺ ions can act as templates or facilitators in the self-assembly of various molecular systems. For example, magnesium salts can induce the formation of organogels with lecithin (B1663433) and influence surfactant aggregation magtech.com.cn. They also play a role in the templated self-assembly of DNA objects nih.gov and supramolecular borate (B1201080) clusters rsc.org. Although direct MD simulations of this compound self-assembly are not detailed in the provided results, these studies illustrate the general capacity of Mg²⁺ to direct molecular organization and interfacial interactions. General MD studies on interfaces provide metrics like interfacial energy and diffusion coefficients, which are crucial for understanding adsorption and assembly phenomena mdpi.com. The interfacial behavior of Mg²⁺ ions themselves, as observed in solutions of magnesium salts, can involve accumulation at interfaces cas.cz.
| Study Reference | System Studied | Interfacial Property/Behavior Studied | Self-Assembly Influence |
| researchgate.net | Lauric acid on Mg(OH)₂ surface | Interfacial water structure, hydrophobicity, adsorption | N/A |
| mdpi.com | Hybrid Fiber Reinforced Thermoplastic Composites | Interfacial energy, diffusion coefficient, molecular tangling | Molecular chain entanglement across interfaces |
| cas.cz | Mg acetate/nitrate (B79036) solutions | Surface tension, ion accumulation at air/water interface | Ion pairing at interface |
| magtech.com.cn | Surfactants in Non-Polar Solvents | Gelation, nanostructural transitions (micelles to filaments) | Mg²⁺ salts induce organogel formation with lecithin |
| rsc.org | Mg²⁺ with Borates | Solvothermal synthesis, cluster formation | Mg²⁺ as templates for supramolecular cluster self-assembly |
Compound List:
this compound
Magnesium ion (Mg²⁺)
Lauric acid
Magnesium hydroxide (Mg(OH)₂)
Magnesium oxide (MgO)
Magnesium chloride (MgCl₂)
Magnesium nitrate (Mg(NO₃)₂)
Magnesium sulfate (B86663) (MgSO₄)
Magnesium bis(trifluoromethanesulfonyl)imide (Mg(TFSI)₂)
Water (H₂O)
Surfactants (e.g., Sodium dodecyl sulfate - SDS)
Rare-earth elements (Lanthanum - La, Lutetium - Lu)
Natural organic matter (NOM) / Sodium alginate (SA)
Quantum Chemical Analysis of Magnesium-Ligand Coordination
Direct quantum chemical analyses detailing the coordination of magnesium ions specifically with laurate ligands are scarce. However, the broader understanding of magnesium ion (Mg2+) coordination chemistry, particularly with carboxylate-containing ligands, offers a framework for inferring potential interactions. Magnesium ions are known to exhibit a strong affinity for oxygen donor atoms, which are present in the carboxylate group of the laurate anion (C11H23COO-).
| Parameter | Finding | Reference |
| Coordination Number | Typically 6 | nih.govmdpi.comresearchgate.net |
| Coordination Geometry | Octahedral | nih.govmdpi.comresearchgate.net |
| Primary Binding Site | Carboxylate group (COO-) | arxiv.orgacs.org |
| Ligand Charge Effect | Negatively charged ligands form stronger bonds | arxiv.org |
| Interaction Nature | Primarily electrostatic, with some covalent character in Mg-O bonds | researchgate.netmdpi.com |
| Role of Solvent | Water molecules often occupy remaining coordination sites; solvation effects are significant | researchgate.netarxiv.orgresearchgate.net |
Modeling of Crystallization and Polymorphic Transformations
Specific computational modeling studies dedicated to the crystallization and polymorphic transformations of this compound are not widely reported. However, the field of crystal structure prediction (CSP) and the modeling of solid-state transformations employ various computational techniques that could be applied to this compound. These methods aim to understand and predict the stable crystalline forms, phase transitions, and crystallization kinetics of materials.
General approaches for crystal structure prediction include techniques like Density Functional Theory (DFT) for energy calculations, Ab initio Random Structure Searching (AIRSS), and Genetic Algorithms (GA) utu.finih.govmdpi.com. These methods explore potential crystal structures by calculating formation enthalpies and lattice energies to identify low-energy configurations nih.govmdpi.comarxiv.org. Molecular Dynamics (MD) simulations are often used to study the dynamics of phase transitions and crystal growth processes nih.gov. Machine Learning (ML) is also increasingly integrated into CSP to accelerate predictions and improve accuracy nih.govmdpi.comarxiv.org.
Experimentally, it has been noted that magnesium salts of higher fatty acids, including this compound, can form various hydrates under different preparation conditions researchgate.net. This suggests the potential for polymorphism or the existence of different hydrated forms, which could be subjects for computational modeling. While specific data for this compound is limited, the long-spacing average planar distance observed via X-ray diffraction is reported as 32.46 Å tpcj.org.
| Modeling Technique | Application/Focus | Key Parameters Modeled |
| Density Functional Theory (DFT) | Predicting stable crystal structures, calculating energies, analyzing bonding | Formation enthalpies, lattice energies, atomic configurations |
| Ab initio Random Structure Searching (AIRSS) | Exploring energy landscapes for crystal structure prediction | Low-energy configurations, energy landscapes |
| Genetic Algorithms (GA) | Structure prediction by exploring configurational space | Crystal structures, energy minima |
| Molecular Dynamics (MD) | Simulating phase transitions, dynamics, and crystal growth | Phase stability, transition kinetics, molecular motion |
| Machine Learning (ML) | Reducing computational cost, predicting properties, data-driven CSP | Predictive models for structure and properties |
| Experimental Observation | Details | Source |
| Formation of hydrates | This compound, myristate, palmitate and stearate (B1226849) form several hydrates under different conditions. | researchgate.net |
| Long-spacing average planar distances | 32.46 Å | tpcj.org |
Applications in Advanced Materials Science and Industrial Processes
Performance as a Lubricant and Friction Modifier
Magnesium laurate, as a metallic soap, functions effectively as a boundary lubricant and friction modifier. nih.govnih.gov Metallic soaps are particularly valuable in applications where liquid lubricants might be squeezed out due to high loads or fail at elevated temperatures. develub.com The lubricating action of this compound and other solid lubricants stems from their ability to form a thin, durable film on surfaces, reducing friction and wear between moving parts. nih.govdevelub.com This film is created by the adhesion of the soap molecules to the substrate, forming layers that can shear easily under stress, thus minimizing direct metal-to-metal contact. sci-hub.se
The general mechanism involves the polar head of the fatty acid salt interacting with the metallic surface, while the non-polar hydrocarbon tails orient themselves away from the surface. This creates a low-friction interface. researchgate.net These additives are crucial for enhancing energy efficiency in mechanical systems by mitigating friction in boundary and mixed lubrication regimes. researchgate.netscispace.com
Formulation Science and Processing Effects on Lubrication
The effectiveness of this compound as a lubricant is highly dependent on its physical properties and how it is incorporated into a formulation. Key factors include particle size, specific surface area, and concentration. sci-hub.se While much of the detailed research has been conducted on the more common magnesium stearate (B1226849), the principles are broadly applicable to other metallic soaps like this compound.
The particle size and surface area of the metallic soap are critical determinants of its lubrication efficiency. sci-hub.se A smaller particle size and larger surface area generally lead to better coverage of the surfaces to be lubricated, forming a more effective boundary film. nih.govsci-hub.se This film forms around other particles in a powder mixture, reducing interparticle friction and improving flowability. nih.gov However, an excessively high concentration or an overly large surface area can sometimes lead to weaker final products in powder metallurgy or tablet manufacturing, representing a key challenge for formulators. wisdomlib.org The hydration state of the metallic soap also plays a significant role; for instance, the dihydrate form of magnesium stearate is often considered the most effective lubricant due to its crystalline structure that facilitates efficient shearing. wisdomlib.org Proper storage and control of humidity are therefore essential to maintain optimal performance. wisdomlib.org
Comparative Studies with Other Metal Soaps
This compound is one of several metallic soaps used in industrial applications, each with distinct properties. Other common examples include calcium stearate, zinc stearate, and barium stearate. akdenizchemson.com These soaps are often used as co-stabilizers and lubricants in PVC formulations. akdenizchemson.com
In PVC processing, calcium and barium laurates are considered internal lubricants, while zinc laurate can act as an external lubricant and co-stabilizer. akdenizchemson.com Magnesium soaps are also noted for their application in waterproofing textiles and as anti-corrosion agents. eresearchco.comsci-hub.st Comparative studies show that the choice of metal cation significantly influences the soap's performance characteristics. For example, in a study comparing various lubricants, magnesium stearate was found to provide the best improvement in the flowability of spray-dried lactose (B1674315) compared to magnesium silicate, stearic acid, and calcium stearate. nih.gov While specific comparative data on the friction coefficient of this compound versus other soaps is sparse, the performance is dictated by the fatty acid chain length and the nature of the metal ion.
Table 1: Comparison of Common Metallic Soap Lubricants
| Lubricant | Typical Function | Key Characteristics |
| This compound | Internal/External Lubricant, Stabilizer | Good thermal stability, used in polymers and cosmetics. nih.govakdenizchemson.com |
| Calcium Stearate | Internal Lubricant, Release Agent | Common in food and pharmaceutical applications, less effective lubricant than Mg stearate. nih.gov |
| Zinc Stearate | External Lubricant, Acid Scavenger | Reduces initial coloring in PVC, acts as a co-stabilizer. akdenizchemson.com |
| Barium Stearate | Internal Lubricant, Stabilizer | Used in PVC for heat stability. akdenizchemson.com |
| Magnesium Myristate | Binder and Lubricant | Shows promise as a dual-function excipient, comparable to magnesium stearate. tandfonline.com |
Role in Polymerization Catalysis
Magnesium compounds, including this compound, are integral to the development of catalysts for polymerization, particularly for Ziegler-Natta systems and ring-opening polymerization (ROP). google.comgoogle.com In Ziegler-Natta catalysis, magnesium-containing supports are used for titanium compounds to polymerize olefins. google.com this compound has been identified as a potential component in such catalyst systems. google.com The low toxicity, high activity, and biocompatibility of magnesium-based complexes make them excellent candidates for synthesizing polymers like polylactide (PLA) and poly-ε-caprolactone (PCL). nih.gov
Magnesium-Based Catalysts for Ring-Opening Polymerization
Magnesium-based catalysts have demonstrated high efficiency in the ring-opening polymerization (ROP) of cyclic esters, such as lactide and various lactones. nih.gov These catalysts are often magnesium alkoxide complexes, which can be synthesized from various magnesium precursors. rsc.orgnih.gov They are capable of producing linear polyesters with predictable molecular weights and narrow molecular weight distributions, indicating a controlled or living polymerization process. rsc.org
Dual catalysis systems, which combine a simple magnesium halide (e.g., MgI₂, MgBr₂, MgCl₂) with an organic base, have proven effective for the ROP of macrolactones like ω-pentadecalactone. rsc.orgacs.org In these systems, the magnesium compound acts as a Lewis acid to activate the monomer. researchgate.net The activity of the magnesium halide often follows the order MgI₂ > MgBr₂ > MgCl₂. rsc.orgacs.org Heterodinuclear catalysts combining magnesium with another metal, such as zinc or cobalt, have also been developed, showing synergistic effects and enhanced performance compared to their homodinuclear counterparts. ox.ac.uk
Table 2: Examples of Magnesium-Based Catalysts in Ring-Opening Polymerization
| Catalyst System | Monomer | Resulting Polymer | Key Findings |
| Isothiourea / MgX₂ (X=Cl, Br, I) | ε-caprolactone, δ-valerolactone | Linear Polyesters | Living polymerization characteristics, narrow PDI (<1.20). rsc.org |
| Mg(OCAdᵗBuPh)₂(THF)₂ | Lactide, ω-pentadecalactone | Polylactide, Poly(pentadecalactone) | Very high activity, effective for macrolactone polymerization. rsc.org |
| [(BDI-1)MgOⁱPr]₂ | rac-lactide | Poly(lactic acid) | Extremely fast polymerization (500 equiv. in <5 min). nih.govacs.org |
| NNO-ligand / MgCl₂ | rac-lactide | Poly(lactic acid) | Controlled/living polymerization in the presence of benzyl (B1604629) alcohol. rsc.org |
| Co(II)Mg(II) complex | Epoxide / CO₂ | Poly(propylene carbonate) | Heterodinuclear catalyst shows enhanced activity and selectivity. ox.ac.uk |
Stereocontrol and Kinetic Analysis in Polymer Synthesis
A significant area of research in polymerization with magnesium catalysts is stereocontrol—the ability to control the polymer's tacticity. In the polymerization of racemic lactide (rac-LA), magnesium-based catalysts can exhibit different stereoselectivity compared to zinc-based catalysts, sometimes achieving a switch from isoselective to heteroselective polymerization. acs.orgresearchgate.net This switch is attributed to differences in the coordination geometry of the active species. acs.orgresearchgate.net Magnesium centers can readily expand their coordination number to six, which is believed to favor a heteroselective chain-end control mechanism. acs.orgresearchgate.net
Kinetic studies of ROP using magnesium catalysts have provided insights into the polymerization mechanism. For several magnesium β-diiminate and NNO-ligand complexes, the polymerization of lactide was found to be first-order with respect to the monomer concentration. nih.govacs.orgrsc.org The order with respect to the catalyst can be more complex, sometimes showing fractional dependency, which may suggest an equilibrium between active and dormant species. nih.govacs.orgrsc.org The linear relationship observed between the number-average molecular weight and monomer conversion confirms the living nature of these polymerizations, allowing for the synthesis of well-defined polymers and block copolymers. nih.govacs.orgrsc.org
Green Synthesis Routes for Magnesium Catalysts
The development of environmentally benign synthesis methods for catalysts is a key goal in green chemistry. For magnesium-based catalysts, several green synthesis routes have been explored, primarily focusing on the creation of magnesium oxide nanoparticles which can serve as catalyst supports or catalysts themselves. These methods often utilize non-toxic precursors and environmentally friendly solvents like water.
One approach involves the use of plant extracts, such as from Manilkara zapota leaves, which are rich in compounds that can act as reducing and stabilizing agents for the formation of MgO nanoparticles. mdpi.com Another strategy is the direct use of metallic magnesium powder as a catalyst precursor in aqueous conditions, where it reacts to form catalytically active Mg(OH)₂ in situ. acs.org Other methods include solid-state reactions and sol-gel processes using precursors like magnesium nitrate (B79036) or magnesium chloride with eco-friendly materials like rice husk silica (B1680970) or chitosan (B1678972) polymer. jwent.netjwent.netresearchgate.net These green routes avoid the use of harsh organic solvents and toxic reagents, offering a more sustainable pathway to catalyst production.
Development of Overbased Detergent Additives for Lubricating Oils
In the field of lubricant technology, this compound is a key component in the formulation of overbased detergent additives. These additives are essential for modern internal combustion engine oils, where they perform several critical functions, including neutralizing acidic byproducts of combustion, cleaning engine components, and suspending soot and other contaminants to prevent deposit formation. semanticscholar.orggoogle.com Overbased detergents are metallic salts, typically of alkaline earth metals like magnesium or calcium, that contain a significant excess of metal base beyond what is required to neutralize the organic acid (in this case, lauric acid). semanticscholar.org This excess basicity is stored in the form of a colloidal carbonate core, stabilized by the surfactant molecules.
A series of overbased magnesium fatty acid detergents, including this compound, have been synthesized and evaluated for their performance in medium lubricating oil. semanticscholar.orgrdd.edu.iquobaghdad.edu.iq The synthesis process typically involves reacting a fatty acid, such as lauric acid, with an excess of a basic magnesium compound, like active magnesium oxide, in a solvent mixture. semanticscholar.orguobaghdad.edu.iq Carbon dioxide is then bubbled through the mixture, which reacts with the excess magnesium oxide to form a core of magnesium carbonate, which is dispersed by the this compound soap. semanticscholar.orguobaghdad.edu.iq
The primary measure of an overbased detergent's performance is its Total Base Number (TBN), which quantifies its acid-neutralizing capacity. semanticscholar.orguobaghdad.edu.iq Research has shown that the concentration of the overbased detergent additive in the lubricating oil has a significant effect on the TBN of the final blended oil. rdd.edu.iquobaghdad.edu.iq In contrast, the number of carbon atoms in the fatty acid chain (from C8 to C18, including laurate C12) was found to have only a slight effect on the resulting TBN. rdd.edu.iquobaghdad.edu.iq This indicates that while the laurate component is crucial for creating the stable dispersion, the acid-neutralizing capability is primarily dictated by the amount of dispersed magnesium carbonate.
| Detergent Additive | Fatty Acid Used | Additive Concentration (% wt/wt) | Resulting TBN (mg KOH/g) |
|---|---|---|---|
| Overbased this compound | Lauric Acid (C12) | 1 | ~2.5 |
| Overbased this compound | Lauric Acid (C12) | 2 | ~4.5 |
| Overbased this compound | Lauric Acid (C12) | 3 | ~7.0 |
| Overbased this compound | Lauric Acid (C12) | 4 | ~9.0 |
| Overbased this compound | Lauric Acid (C12) | 5 | ~11.5 |
Table 1: Effect of Overbased this compound Detergent Concentration on the Total Base Number (TBN) of Lubricating Oil. Data is synthesized from findings where detergent concentration had a significant effect on TBN. semanticscholar.orgrdd.edu.iquobaghdad.edu.iq
Surface Modification and Coating Technologies
This compound plays a significant role in the advanced field of surface modification and coating technologies, particularly in creating functional surfaces with properties like superhydrophobicity. mdpi.com Superhydrophobic surfaces, which exhibit extreme water repellency, are of great interest for applications such as water-harvesting, anti-corrosion, and drag reduction. mdpi.com The function of this compound in these applications is to decrease the surface tension, which is a key factor in achieving high water contact angles. mdpi.com
One innovative method involves the electrodeposition of magnesium chloride and lauric acid to create a superhydrophobic surface. mdpi.com This process results in the in-situ formation of this compound, which contributes to a hierarchical structure of flower-like microstructures combined with vertically aligned nanoarrays. mdpi.com This specific morphology, created through a process involving dynamic templating of hydrogen bubbles, is responsible for trapping air and minimizing the contact area between the surface and water droplets, leading to a static water contact angle as high as 155°. mdpi.com
In addition to direct electrodeposition, laurates are used to modify coatings produced by other techniques. For example, plasma electrolytic oxidation (PEO) is a technique used to form a ceramic-like protective coating on magnesium alloys. mdpi.com While PEO coatings improve corrosion resistance, they are often porous. mdpi.com Post-treatment modification of these PEO coatings with fatty acids or their salts, such as sodium laurate (a compound closely related to this compound), can seal these pores and impart hydrophobicity, further enhancing the protective properties of the coating. mdpi.com
| Surface Modification Method | Key Chemical Components | Resulting Surface Property | Measured Contact Angle |
|---|---|---|---|
| Electrodeposition | Magnesium chloride, Lauric acid (forming this compound) | Superhydrophobic | 155° |
| PEO followed by Hydrothermal Modification | Sodium laurate (SL) | Superhydrophobic | Not specified, but achieved superhydrophobicity |
Table 2: Research Findings on Surface Modification Using Laurate Compounds. mdpi.commdpi.com
These examples demonstrate the utility of this compound and related compounds in engineering advanced surfaces. By reducing surface tension and forming part of robust, structured coatings, it enables the creation of materials with significantly enhanced performance characteristics for demanding industrial applications. mdpi.commdpi.com
Environmental Dynamics and Non Biological Interactions
Degradation Pathways in Abiotic Environments
The degradation of magnesium laurate in the absence of biological activity involves processes such as thermal decomposition and, to a lesser extent, hydrolysis.
Thermal Decomposition: this compound undergoes thermal decomposition when subjected to elevated temperatures. Thermogravimetric analysis (TGA) studies indicate that this decomposition follows zero-order kinetics, with an activation energy reported at approximately 28.72 kcal/mol ewg.org. Upon heating, this compound breaks down to form magnesium oxide (MgO) and potentially other products such as laurane and carbon dioxide ewg.org. While specific decomposition temperatures for this compound are not precisely detailed, its melting point is around 43.8 °C, and its boiling point is approximately 296.1 °C ewg.orgmdpi.com. Related magnesium compounds, like magnesium hydroxide (B78521), begin to decompose around 300-330 °C nih.gov.
Hydrolysis: Direct data on the hydrolytic degradation of this compound in environmental conditions is limited. However, lauric acid, the parent fatty acid, is generally considered stable to hydrolysis under typical environmental conditions due to the absence of readily hydrolyzable functional groups nih.gov. Studies have also indicated that rate constants for the base/acid-catalyzed hydrolysis of this compound cannot be reliably estimated hereon.de. This suggests that hydrolysis is likely not a primary abiotic degradation pathway for this compound in most environmental scenarios.
Photolysis: Specific research detailing the photolytic degradation of this compound is scarce. Generally, compounds containing carbonyl groups or unsaturated bonds are more susceptible to photodegradation when exposed to light researchgate.net. While this compound contains carbonyl groups within its laurate chains, its direct susceptibility to photolysis in environmental matrices requires further investigation.
Mechanisms of Corrosion Inhibition in Material Science
This compound, as a metallic soap, can exhibit properties relevant to corrosion inhibition, particularly for magnesium alloys. The mechanisms typically involve surface interactions and the formation of protective layers.
Surface Adsorption and Film Formation: Organic corrosion inhibitors, including fatty acid derivatives like this compound, often function by adsorbing onto the metal surface. This adsorption creates a hydrophobic protective layer that acts as a physical barrier, hindering the interaction between the metal and corrosive agents in the environment mdpi.com. The effectiveness of such inhibitors is influenced by factors such as pH, concentration, and the presence of other ions in the surrounding medium researchgate.netuvm.eduvliz.benih.gov.
Interaction with Magnesium Surfaces: Research on magnesium alloys indicates that surface modifications can significantly enhance their corrosion resistance. The formation of superhydrophobic surfaces, often achieved through hierarchical structures and low surface energy treatments, effectively repels corrosive media nih.govresearchgate.net. Derivatives of fatty acids, including laurates, have been incorporated into coatings for magnesium alloys to improve their anticorrosive properties nih.govresearchgate.netacs.org. Anionic surfactants, which share structural similarities with laurate, can promote the formation of denser protective layers by interacting with positively charged corrosion product embryos on the magnesium surface researchgate.net. Additionally, magnesium ions themselves can contribute to corrosion protection by precipitating as oxides or hydroxides, forming a passive film uv.mx.
Environmental Fate in Non-Biological Matrices
The environmental fate of this compound in non-biological matrices such as soil, water, and air is influenced by its solubility, partitioning behavior, and adsorption potential.
Solubility and Partitioning: this compound is described as soluble in water chemicalbook.com, although other sources indicate a very low solubility for lauric acid (0.00481 mg/mL) nih.gov. This suggests a limited solubility in aqueous environmental compartments, potentially leading to its partitioning into solid phases like soil or sediment. Compounds with higher octanol/water partition coefficients (LogP), such as this compound (reported LogP of 7.82960 ewg.org), tend to sorb more strongly to organic matter in soils and sediments dss.go.thepa.gov.
Adsorption: Fatty acid salts can interact with environmental matrices through various mechanisms. They can form insoluble precipitates with divalent cations like calcium and magnesium, which are abundant in wastewater and soil solutions heraproject.com. Magnesium ions themselves can be adsorbed onto soil colloids, with the extent of adsorption depending on the soil's composition, including organic matter and clay content nih.govresearchgate.net. The presence of metal oxyhydroxides and soil organic matter significantly influences the adsorption of metal ions in soils and sediments vliz.benih.gov.
Future Research Trajectories and Academic Directions
Synergistic Material Combinations with Magnesium Laurate
The integration of this compound into composite and hybrid materials is a promising avenue for creating substances with tailored functionalities. The synergistic effects arising from these combinations can lead to properties that surpass those of the individual components.
One significant area of research is the use of this compound in polymer composites . It is already utilized in mixed metal stabilizer systems for polyvinyl chloride (PVC), often in combination with barium, calcium, or zinc carboxylates. ingenieur-buch.degoyalchemicalskota.com These systems require co-stabilizers and antioxidants to achieve optimal performance. goyalchemicalskota.com Future studies could focus on developing novel polymer-magnesium laurate composites where the this compound not only acts as a stabilizer but also imparts other functionalities, such as improved processability, flame retardancy, or antimicrobial properties.
Another critical research direction involves the incorporation of laurate anions into Layered Double Hydroxides (LDHs) . mdpi.commdpi.com Mg-Al LDHs intercalated with laurate anions have been synthesized and show potential for applications such as corrosion protection for magnesium alloys. mdpi.comresearchgate.net The laurate anions increase the interlayer spacing of the LDH structure and enhance its organophilic character, which can improve adhesion and compatibility with polymer coatings. researchgate.net Research into graphene-modified LDHs incorporating laurate anions is also an emerging field, aiming to create advanced, multi-functional coatings. mdpi.com
In the biomedical field, magnesium-based composites are being investigated for orthopedic applications. oatext.com The combination of magnesium powder as a filler in a collagen matrix has been shown to improve the mechanical properties of the composite, making them comparable to spongy bone. oatext.com While these studies have primarily focused on magnesium metal, the principles can be extended to magnesium compounds. This compound could be explored as a biodegradable and biocompatible component in polymer-based composites for medical implants, where it might also serve to control the degradation rate of the implant material. oatext.com
| Material Combination | Component(s) | Synergistic Effect/Potential Application | Relevant Findings |
| Polymer Composites | PVC, other polymers | Enhanced thermal stability, processability, flame retardancy | Used in Ba-Zn, Ca-Zn mixed metal stabilizers for PVC. ingenieur-buch.degoyalchemicalskota.com |
| Layered Double Hydroxides (LDHs) | Mg-Al LDH, Graphene | Corrosion protection, improved compatibility with coatings | Laurate intercalation increases interlayer spacing and organophilicity. mdpi.comresearchgate.net |
| Biomedical Composites | Collagen, other biopolymers | Controlled degradation, improved mechanical properties for implants | Mg-based composites show promise for orthopedic applications. oatext.com |
Novel Synthesis Strategies and Characterization Methodologies
Advancements in the synthesis of this compound are crucial for controlling its purity, morphology, and properties, thereby enabling its use in high-performance applications. While traditional synthesis often involves direct metathesis or precipitation reactions, researchers are exploring more sophisticated and sustainable methods. tpcj.orgsciencepub.net
Mechanochemical synthesis represents a significant leap forward. This solvent-free or low-solvent technique involves the use of mechanical energy, such as ball milling, to induce chemical reactions. nih.govorganic-chemistry.org It has been successfully used to prepare various magnesium-based materials, including LDHs and Grignard reagents, often at room temperature. nih.govresearchgate.netmdpi.comresearchgate.net This approach is environmentally friendly and can produce materials with high crystallinity and uniform particle size. researchgate.net Future research will likely focus on optimizing mechanochemical processes for the direct synthesis of this compound with specific particle characteristics.
Sonochemical synthesis is another promising "green chemistry" approach that utilizes ultrasonic energy to drive chemical reactions. mdpi.combiointerfaceresearch.com The phenomenon of acoustic cavitation creates localized hot spots with extremely high temperatures and pressures, facilitating reactions that might otherwise require harsh conditions. biointerfaceresearch.com This method has been used to synthesize various nanomaterials, esters, and metal-organic cages, often resulting in reduced reaction times and improved yields. mdpi.comrsc.orgmdpi.com The application of sonochemistry to the synthesis of sucrose (B13894) laurate has demonstrated its potential for creating bio-based plasticizers, a direction that could be adapted for this compound synthesis. biointerfaceresearch.com
The characterization of these novel materials relies on a suite of advanced methodologies.
X-ray Diffraction (XRD) is fundamental for determining the crystal structure and phase purity. Studies have used XRD to confirm the single-layer structure of this compound and the successful intercalation of laurate into LDHs. researchgate.nettpcj.org
Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition behavior of the compound. tpcj.org
Fourier Transform Infrared (FTIR) Spectroscopy is used to confirm the ionic character of the magnesium-carboxylate bond and to study the interactions between this compound and other components in a composite. tpcj.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly solid-state ¹³C NMR, can verify the formation of chemical bonds between laurate and magnesium on a surface, distinguishing it from simple physical adsorption. researchgate.net
Future work should involve the use of these techniques in tandem to build a comprehensive understanding of the structure-property relationships in newly synthesized this compound materials.
| Synthesis Method | Description | Advantages | Research Focus |
| Mechanochemistry | Use of mechanical energy (e.g., ball milling) to induce reactions. nih.gov | Environmentally friendly (low/no solvent), room temperature processing, control over crystallinity. organic-chemistry.orgresearchgate.net | Optimization for direct synthesis of this compound with tailored properties. |
| Sonochemistry | Use of ultrasonic energy to initiate and accelerate reactions via acoustic cavitation. mdpi.combiointerfaceresearch.com | Reduced reaction times, energy savings, improved yields, green chemistry approach. biointerfaceresearch.commdpi.com | Application to produce nano-structured or high-purity this compound. |
Advanced Computational Modeling for Complex Systems
Computational modeling provides powerful tools for understanding the behavior of this compound at the molecular level. Techniques such as molecular dynamics (MD) and density functional theory (DFT) simulations can predict material properties and guide experimental work, saving time and resources.
Ab initio molecular dynamics, which is based on quantum mechanics, has been employed to study the interaction between carboxylate anions and divalent metal ions like Mg²⁺ in aqueous solutions. nih.govacs.org These studies have revealed that the magnesium ion interacts more strongly with the carboxylate group compared to other alkaline earth metals like calcium or barium. nih.govacs.org The dynamics of the surrounding solvent molecules were found to play a crucial role in the dissociation of the metal-carboxylate complex. nih.govacs.org
MD simulations are also used to investigate the structure and energetics of more complex systems, such as LDHs intercalated with carboxylic acids. iitg.ac.in These models can predict how the organic anions arrange themselves within the LDH interlayers and how this arrangement changes with hydration, providing insights into the swelling behavior of these materials. iitg.ac.in Furthermore, computational studies have been used to calculate the binding free energies of metal cations to carboxylate functional groups, which is fundamental to understanding their stability and reactivity. arxiv.org
Future computational research could focus on several key areas:
Modeling Composite Interfaces: Simulating the interface between this compound and polymer matrices to predict adhesion, stress transfer, and compatibility.
Predicting Reaction Pathways: Using quantum chemistry methods to model the mechanisms of novel synthesis routes, such as mechanochemical and sonochemical processes, to optimize reaction conditions.
Large-Scale Simulations: Developing coarse-grained models to simulate the self-assembly and macroscopic behavior of this compound-containing systems, such as its role in forming micelles in solution or its dispersion in a composite material.
These computational approaches will be instrumental in the rational design of new materials and in deepening the fundamental understanding of the systems in which this compound is a key component.
Exploration of Undiscovered Industrial Applications
While this compound is established in certain industries, its unique properties suggest potential for a much broader range of applications. wikipedia.orgfda.gov Current uses are primarily as an emulsifier, binder, or anti-caking agent. wikipedia.orgfda.gov However, ongoing research points toward several new and exciting industrial possibilities.
Advanced Catalysis: There is emerging interest in using magnesium-based compounds as catalysts or catalyst supports. Mixed aluminum-magnesium oxides have been used as catalysts for the ethoxylation of fatty acid methyl esters, such as methyl laurate. researchgate.net A patent also lists this compound as a potential component in modified ZSM-12 zeolite catalysts, suggesting a role in petrochemical applications. google.com Future research could explore the catalytic activity of nano-structured this compound or its use as a precursor for creating highly active magnesium oxide catalysts.
Smart Materials and Coatings: The use of laurate-intercalated LDHs for corrosion protection opens the door to developing "smart" coatings. mdpi.commdpi.com These coatings could be designed to release corrosion inhibitors (like laurate anions) in response to specific environmental triggers, such as a change in pH. This would provide an active, on-demand protection mechanism for metals, particularly lightweight alloys used in the aerospace and automotive industries. preprints.orgkeronite.com
Biomedical and Pharmaceutical Applications: Magnesium and its compounds are known for their biocompatibility and play vital roles in human health. nih.gov Beyond the potential use in biodegradable implants mentioned earlier, this compound could be explored as an excipient in pharmaceutical formulations. Its properties as a lubricant and emulsifier are valuable in tablet and cream manufacturing. fda.gov Furthermore, research into other magnesium salts, like magnesium taurate, has shown potential benefits for heart and brain health, suggesting that organo-magnesium compounds could be a fruitful area for developing new dietary supplements or therapeutic agents. health.comhealthline.com
Lubricant and Fuel Additives: Overbased magnesium fatty acid detergents, including those derived from lauric acid, have been synthesized and evaluated as additives for lubricating oils. uobaghdad.edu.iq These additives help to neutralize acidic byproducts of combustion and keep engines clean. uobaghdad.edu.iq Further development could lead to more efficient and environmentally friendly lubricant packages.
The exploration of these and other undiscovered applications will drive the next wave of innovation for this compound, transforming it from a simple metallic soap into a versatile, high-performance chemical compound.
Q & A
Q. What standardized methods are recommended for synthesizing and characterizing magnesium laurate in laboratory settings?
this compound synthesis typically involves the reaction of magnesium salts (e.g., magnesium chloride) with sodium laurate under controlled pH and temperature. Characterization methods include:
- Gravimetric analysis : Quantify magnesium content via precipitation as magnesium hydroxide, followed by ignition to MgO .
- Volumetric titration : Use EDTA complexometric titration with Eriochrome Black T as an indicator to determine Mg²⁺ concentration .
- Spectroscopic techniques : FT-IR to confirm laurate ligand coordination (C-O and Mg-O bonding at ~1540 cm⁻¹ and 400–500 cm⁻¹, respectively) .
Q. How can researchers ensure accurate quantification of magnesium in laurate complexes?
Employ atomic absorption spectroscopy (AAS) with lanthanum solution to suppress interference from anions like phosphate. Calibrate using magnesium standard preparations (e.g., 5–20 ppm Mg²⁺ solutions) and validate with internal standards . For trace analysis, inductively coupled plasma mass spectrometry (ICP-MS) offers higher sensitivity .
Q. What safety protocols are critical when handling this compound in laboratory experiments?
- Use engineering controls (e.g., fume hoods) to avoid inhalation of fine particles.
- Prevent skin contact by wearing nitrile gloves; laurate salts may cause mild irritation .
- Store in airtight containers to minimize hygroscopic degradation .
Advanced Research Questions
Q. How can thermal decomposition pathways of this compound be analyzed to inform material stability?
Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) reveals decomposition steps:
Q. How should researchers resolve contradictions in empirical formula data for this compound?
Discrepancies often arise from incomplete ligand coordination or hydration. Mitigation strategies:
- Repeat synthesis under anhydrous conditions (e.g., using dry toluene).
- Compare elemental analysis (C, H, Mg) with theoretical values (C₂₄H₄₆MgO₄) and adjust for trace water content via Karl Fischer titration .
- Use X-ray diffraction (XRD) to confirm crystalline structure and stoichiometry .
发现一个非常好用的科研神器!Research Rabbit for academic research12:35
Q. What experimental designs are optimal for studying this compound’s role in catalytic applications?
-
Ligand-exchange studies : Substitute laurate with other carboxylates (e.g., stearate) to assess catalytic activity in cross-coupling reactions .
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Surface area analysis : BET measurements correlate catalytic efficiency with nanoparticle morphology .
文献检索与引用的技巧01:53 -
Kinetic profiling : Monitor reaction rates (e.g., hydrogenation) under varying Mg laurate concentrations to establish rate laws .
Q. How can contamination during this compound preparation be minimized in sensitive applications?
- Use high-purity reagents (≥99.9%) and solvent distillation (e.g., ethanol) to remove trace metals.
- Implement glovebox protocols for oxygen- and moisture-sensitive syntheses .
- Validate purity via NMR (¹³C and ²⁵Mg) to detect unreacted lauric acid or Mg salts .
Data Analysis and Reporting
Q. What statistical methods are recommended for analyzing variability in this compound synthesis yields?
- Perform triplicate experiments and report mean ± standard deviation.
- Use ANOVA to compare yields across synthesis parameters (e.g., temperature, solvent) .
- Apply error propagation models to quantify uncertainty in empirical formula calculations .
Q. How should researchers document this compound characterization data for reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
